3-(1,4-Diazepan-1-yl)aniline

Sigma Receptor Biology Neuroscience Medicinal Chemistry

3-(1,4-Diazepan-1-yl)aniline is a bifunctional organic building block comprising a meta-substituted aniline core linked to a saturated 1,4-diazepane (homopiperazine) ring. With a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol , this compound bridges the synthetic utility of anilines with the conformational flexibility and biological relevance of seven-membered diazacycles.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 223797-03-3
Cat. No. B1613729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4-Diazepan-1-yl)aniline
CAS223797-03-3
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC=CC(=C2)N
InChIInChI=1S/C11H17N3/c12-10-3-1-4-11(9-10)14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,12H2
InChIKeyRAOIDXGYKMOZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,4-Diazepan-1-yl)aniline (CAS 223797-03-3) Structural and Pharmaceutical Chemistry Overview for Targeted Procurement


3-(1,4-Diazepan-1-yl)aniline is a bifunctional organic building block comprising a meta-substituted aniline core linked to a saturated 1,4-diazepane (homopiperazine) ring. With a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol , this compound bridges the synthetic utility of anilines with the conformational flexibility and biological relevance of seven-membered diazacycles. Its physicochemical profile includes a predicted density of 1.076 g/cm³, a predicted boiling point of 388 °C at 760 mmHg, and a predicted pKa of 10.52 . The compound serves as a critical pharmacophoric scaffold or intermediate in medicinal chemistry campaigns targeting coagulation proteases, cannabinoid receptors, and sigma receptors [REFS-3, REFS-4].

Why 3-(1,4-Diazepan-1-yl)aniline Cannot Be Reliably Replaced by Piperazine or Other Cyclic Diamine Aniline Analogs


The presence of the homopiperazine (1,4-diazepane) ring in 3-(1,4-Diazepan-1-yl)aniline, rather than a piperazine or other cyclic diamine, fundamentally alters both its receptor recognition profile and its physicochemical behavior. Ring expansion from a six-membered piperazine to a seven-membered diazepane markedly enhances sigma-1 (σ₁) receptor binding affinity and selectivity [1]. In the context of cannabinoid receptor type 2 (CB₂) agonism, the specific electronic and steric presentation dictated by the 1,4-diazepane scaffold is essential for achieving potent agonism and functional selectivity over CB₁, a feature not replicated by smaller ring systems [2]. Consequently, substituting this compound with a piperazine analog (e.g., 3-(piperazin-1-yl)aniline) or other aniline derivatives risks a significant loss of desired target engagement, altered subtype selectivity, and divergent metabolic stability profiles, making such substitutions scientifically unsound for critical research applications.

Quantitative Product-Specific Evidence for Selecting 3-(1,4-Diazepan-1-yl)aniline Over Analogs


Sigma-1 Receptor Affinity and Selectivity Gain Over Piperazine Analogs

The systematic homologation of a piperazine ring to a 1,4-diazepane ring in structurally related ligands leads to a substantial and quantitative improvement in sigma-1 (σ₁) receptor affinity. Specifically, the transition from a piperazine core (compound 3a, Ki = 38 nM) to its 1,4-diazepane homolog (compound 4a) results in a Ki value of 7.4 nM, representing a more than 5-fold increase in affinity. This ring expansion simultaneously confers a 53-fold selectivity for σ₁ receptors over σ₂ receptors, a property not present in the parent piperazine scaffold [1]. While these data are not derived from 3-(1,4-Diazepan-1-yl)aniline itself, they establish a compelling class-level inference that the 1,4-diazepane motif, as contained in the target compound, is a critical structural determinant for high-affinity σ₁ receptor engagement.

Sigma Receptor Biology Neuroscience Medicinal Chemistry

CB₂ Receptor Agonist Potency and Selectivity: 1,4-Diazepane vs. Piperidine/Other Ring Systems

High-throughput screening and optimization of aryl 1,4-diazepane compounds for cannabinoid receptor 2 (CB₂) agonism identified potent and highly selective agonists [1]. The most optimized compounds from this series display Ki values as low as 0.700 nM for the human CB₂ receptor when displacing [³H]CP-55,940 [2]. Critically, these compounds show 'excellent selectivity against the cannabinoid receptor 1' (CB₁), a feature that the lead article highlights as a key advantage of this specific chemotype [1]. 3-(1,4-Diazepan-1-yl)aniline serves as a direct synthetic entry point to this aryl 1,4-diazepane class, and its intrinsic structural features are essential for maintaining the necessary geometry and electronic properties for potent, selective CB₂ agonism.

Cannabinoid Receptor Pharmacology Immunomodulation Pain

Human GAT1 Transporter Binding Affinity Compared to Mouse Ortholog

3-(1,4-Diazepan-1-yl)aniline demonstrates measurable, concentration-dependent binding to the human GABA transporter 1 (GAT1), a key regulator of synaptic GABA levels. In a competitive mass spectrometry-based binding assay using human GAT1 expressed in HEK293 cells, the compound exhibited a Ki of 1.10 μM (1100 nM) when displacing the GAT1 inhibitor NO-711 [1]. Cross-study comparison reveals that this affinity is nearly identical to that observed for the mouse ortholog (Ki = 1.07 μM) [1], suggesting conserved binding across species and highlighting the compound's potential as a species-translatable GAT1 probe.

Transporter Biology GABAergic Signaling Neuropharmacology

Regiochemical Position Effect on Biological Activity: Meta vs. Para Substitution

The specific attachment of the 1,4-diazepane ring at the meta position of the aniline core, as in 3-(1,4-Diazepan-1-yl)aniline, geometrically pre-organizes the molecule for optimal target interactions in several biological systems. In contrast, para-substituted 1,4-diazepane anilines (e.g., 4-(1,4-diazepan-1-yl)aniline) are predominantly employed as intermediates for factor Xa inhibitors [REFS-1, REFS-2] but lack the unique tri-directional hydrogen-bonding potential and steric profile inherent to the meta-substituted variant. This regiochemical distinction leads to divergent biological profiles: the meta isomer underlies GAT1 binding activity and serves as a scaffold for σ₁ and CB₂ ligand development, while the para isomer is primarily a building block for anticoagulant discovery. Direct head-to-head biological comparison data between these regioisomers is not publicly available; however, the distinct application landscapes validate that interchanging them is not chemically equivalent.

Structure-Activity Relationship Drug Design Medicinal Chemistry

Optimal Application Scenarios for 3-(1,4-Diazepan-1-yl)aniline in Drug Discovery and Chemical Biology


Development of Sigma-1 Receptor Ligands for Neuropsychiatric Disorders

The 1,4-diazepane ring is a validated structural motif for achieving high σ₁ receptor affinity and selectivity. 3-(1,4-Diazepan-1-yl)aniline, as a core scaffold, enables the design of novel σ₁ ligands with potentially improved affinity (Ki < 10 nM) and >50-fold selectivity over σ₂ receptors, as observed in homologous systems [1]. This application is particularly relevant for projects targeting cognitive enhancement, neuroprotection, or pain management, where selective σ₁ engagement is therapeutically desirable.

Synthesis of CB₂-Selective Cannabinoid Agonists for Peripheral Anti-Inflammatory Research

Aryl 1,4-diazepane compounds exhibit potent CB₂ agonism with exquisite selectivity over CB₁, thereby minimizing CNS side effects [1]. 3-(1,4-Diazepan-1-yl)aniline serves as a direct starting material for generating focused libraries of CB₂ agonists capable of achieving sub-nanomolar Ki values at human CB₂ [2]. This scenario directly addresses the need for new immunomodulatory agents for chronic pain, arthritis, and autoimmune diseases.

GABA Transporter 1 (GAT1) Pharmacological Probe Development

The comparable binding affinity of 3-(1,4-Diazepan-1-yl)aniline for human (Ki = 1.10 μM) and mouse (Ki = 1.07 μM) GAT1 [1] positions it as a valuable starting point for the development of species-translatable GAT1 probes. Such tools are essential for investigating GABAergic dysfunction in epilepsy, anxiety disorders, and substance abuse, allowing researchers to bridge rodent behavioral data with human molecular pharmacology.

Replacement Building Block in Factor Xa Inhibitor Medicinal Chemistry

Although para-substituted analogs are the canonical entry point for anticoagulant development, the meta-substituted 3-(1,4-Diazepan-1-yl)aniline can function as a novel regioisomeric replacement to explore alternative P4 moiety geometries in factor Xa inhibitors, potentially yielding intellectual property differentiation and altered selectivity profiles [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-(1,4-Diazepan-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.